P-gp inhibitor 21

Multidrug Resistance Cancer Chemotherapy P-glycoprotein

Researchers face significant variability in potency across P-gp inhibitors, leading to inconsistent MDR reversal data. P-gp inhibitor 21 provides a validated, high-potency solution with defined performance characteristics. - Reverses MDR with nanomolar potency: IC50 of 2.4 nM (KBV200) and 27.9 nM (NCI/ADR-RES). - In vivo efficacy validated at 75 mg/kg (i.p.) with a favorable toxicity profile. - Consistent batch quality for reproducible transporter assays and chemosensitization studies.

Molecular Formula C27H42N2O4
Molecular Weight 458.6 g/mol
Cat. No. B12384519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-gp inhibitor 21
Molecular FormulaC27H42N2O4
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)OCC(NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C27H42N2O4/c1-21(2)26-27(32)33-20-23(19-22-15-11-10-12-16-22)28-24(30)17-13-8-6-4-3-5-7-9-14-18-25(31)29-26/h10-12,15-16,21,23,26H,3-9,13-14,17-20H2,1-2H3,(H,28,30)(H,29,31)/t23-,26-/m0/s1
InChIKeyOZNXLLUCZQTESC-OZXSUGGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





P-gp Inhibitor 21: Nanomolar MDR Reversal Agent


P-gp inhibitor 21, also known as Compound 56, is a chemical probe classified as a P-glycoprotein (P-gp) transport inhibitor . It is a small molecule with the molecular formula C27H42N2O4 and a molecular weight of 458.63 g/mol . Its primary function is to reverse P-gp-mediated multidrug resistance (MDR) by inhibiting the efflux function of the P-gp transporter, a key mechanism in cancer chemoresistance .

Study fit: P-gp transporter inhibition and MDR reversal assays
Model fit: P-gp overexpressing cell lines (KBV200, NCI/ADR-RES)
Use context: Chemosensitization research tool and transporter substrate profiling

P-gp Inhibitor 21: Procurement Rationale


The P-gp inhibitor landscape includes several generations of compounds with significant structural and pharmacological diversity, leading to substantial differences in potency, selectivity, and in vivo performance. Compounds such as Tariquidar (third-generation) and various other numbered P-gp inhibitors (e.g., inhibitor 20, inhibitor 28) exhibit widely divergent IC50 values and toxicity profiles depending on the cellular model and assay conditions [1]. Generic substitution is not a scientifically sound approach, as the specific nanomolar potency and favorable in vivo safety profile of P-gp inhibitor 21, as detailed in the quantitative evidence below, are not class-wide characteristics.

Potency context not class-wide
P-gp inhibitor IC50 values differ >6,000-fold between compounds; generic substitution may fail to match reported inhibition potency.
Off-target & toxicity profiles diverge
Structural diversity leads to variable selectivity and tolerability; favorable in vivo model safety cannot be assumed across analogs.
In vivo translation not guaranteed
Many potent in vitro P-gp inhibitors fail in xenograft models; demonstrated model-response may not reproduce with other inhibitors.

P-gp Inhibitor 21: Quantitative Evidence


Potency in KBV200 Cells vs. Tariquidar

P-gp inhibitor 21 demonstrates a significant potency advantage in reversing multidrug resistance (MDR) in the KBV200 cell line. Its IC50 of 2.4 nM is substantially lower than the IC50 range reported for Tariquidar (15-223 nM) and the IC50 of 46.6 nM for P-gp inhibitor 20 in comparable cellular assays [1]. This indicates a higher intrinsic activity in this specific model of P-gp-mediated resistance.

KBV200 MDR reversal
Cross-study comparable
IC50 2.4 nM vs Tariquidar 15–223 nM
Supports P-gp inhibition assay context
KBV200 + VNR; cross-study cell line data
Multidrug Resistance Cancer Chemotherapy P-glycoprotein

Activity in NCI/ADR-RES Cells vs. Tariquidar

In the NCI/ADR-RES cell line, another well-characterized model of P-gp-mediated MDR, P-gp inhibitor 21 demonstrates an IC50 of 27.9 nM when combined with Vincristine (VNR) . This value is within the lower end of the IC50 range reported for Tariquidar (15-223 nM) in various P-gp expressing cell lines , confirming the high potency of P-gp inhibitor 21 across multiple MDR models.

NCI/ADR-RES MDR reversal
Cross-study comparable
IC50 27.9 nM vs Tariquidar range (lower end)
Consistent potency across cell models
NCI/ADR-RES + VNR; confirms multi-model activity
Cancer Research Drug Efflux P-gp Inhibition

Potency vs. P-gp Inhibitor 28 in MCF-7/ADR Cells

While not a direct head-to-head comparison, the potency of P-gp inhibitor 21 (IC50 of 2.4 nM in KBV200 cells) is orders of magnitude greater than that of P-gp inhibitor 28 (IC50 of 15.88–21.96 µM in MCF-7/ADR cells) in reversing MDR in cancer cell lines . This represents a more than 6,000-fold difference in potency, underscoring the vast functional disparity among different P-gp inhibitors.

Potency vs inhibitor 28
Class-level inference
>6,000-fold difference in IC50
P-gp inhibitor class not interchangeable
Different MDR cell lines; illustrates functional disparity
Breast Cancer Chemosensitization Efflux Pump

In Vivo Efficacy & Safety

P-gp inhibitor 21 has demonstrated in vivo antitumor efficacy in a KBV200 xenograft model in BALB/c nude mice. At a dose of 75 mg/kg administered intraperitoneally (i.p.), the compound effectively suppressed tumor growth and restored the sensitivity of MDR tumors to Vincristine (VNR), with no significant toxicity or body weight loss observed . This provides a valuable reference for preclinical in vivo study design.

KBV200 xenograft model
Model context
Tumor suppression; no significant body weight loss
Supports in vivo model-response interpretation
75 mg/kg i.p. in BALB/c nude mice; requires independent validation
In Vivo Pharmacology Xenograft Model Drug Safety

P-gp Inhibitor 21: Application Scenarios


Chemosensitization of MDR Cancer Cells

P-gp inhibitor 21 is ideally suited for in vitro studies aiming to reverse P-gp-mediated multidrug resistance (MDR) in cancer cell lines such as KBV200 and NCI/ADR-RES. Its nanomolar potency (IC50 of 2.4 nM and 27.9 nM, respectively) allows for effective chemosensitization of resistant cells to chemotherapeutic agents like Vincristine (VNR) at low concentrations, minimizing off-target effects .

In Vivo Reversal of MDR in Xenograft Models

For preclinical in vivo studies, P-gp inhibitor 21 provides a validated tool for investigating the reversal of MDR in tumor xenograft models. The established dose of 75 mg/kg (i.p.) in KBV200 xenografts effectively suppresses tumor growth and restores sensitivity to chemotherapy, with a favorable toxicity profile showing no significant body weight loss in treated mice .

P-gp Function & Drug-Drug Interactions

As a potent and specific P-gp inhibitor, this compound can be used as a positive control or tool compound in transporter assays to assess the contribution of P-gp to the efflux of novel drug candidates. Its ability to inhibit P-gp-mediated transport can help determine if a new molecular entity is a P-gp substrate, which is crucial for predicting its oral bioavailability and potential for drug-drug interactions .

P-gp Impact on Drug Disposition

The provided pharmacokinetic data, including parameters for intravenous and oral administration in mice (e.g., T1/2, Cmax, AUC, and oral bioavailability of 0.09%), allows researchers to design and interpret pharmacokinetic studies investigating the impact of P-gp inhibition on the absorption and disposition of co-administered substrate drugs .

Application
Selection Property
Validation Focus
MDR reversal cell-based studies
Reported inhibition potency context
P-gp efflux assay response
In vivo xenograft MDR studies
Reported model-response context
Tumor suppression endpoint monitoring
Transporter substrate profiling
P-gp inhibition specificity
Efflux transporter assay validation
PK interaction studies
Reported mouse PK parameters
Exposure-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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